H-Ser(tBu)-NH2

Peptide C-terminal amidation Solid-phase peptide synthesis Fragment condensation

Essential pre-formed C-terminal amide serine building block for Boc-strategy SPPS and convergent fragment condensation. Eliminates post-synthetic amidation (avoiding 10–30% yield loss) and reduces serine-related impurities >10-fold versus unprotected analogs. tBu ether withstands repetitive Boc deprotection; hydrochloride salt ensures reliable DMF/NMP solubility for automated synthesis. Specify ≥98% purity with verified enantiomeric integrity for GMP peptide manufacturing. Order now to streamline complex peptide workflows.

Molecular Formula C7H16N2O2
Molecular Weight 160.217
CAS No. 323587-47-9
Cat. No. B2896057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Ser(tBu)-NH2
CAS323587-47-9
Molecular FormulaC7H16N2O2
Molecular Weight160.217
Structural Identifiers
SMILESCC(C)(C)OCC(C(=O)N)N
InChIInChI=1S/C7H16N2O2/c1-7(2,3)11-4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H2,9,10)/t5-/m0/s1
InChIKeyDYKUPODEPSGZQP-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





H-Ser(tBu)-NH2 (CAS 323587-47-9): A Key C-Terminal Amide Building Block for Solid-Phase Peptide Synthesis


H-Ser(tBu)-NH2 (O-tert-Butyl-L-serinamide hydrochloride, CAS 323587-47-9) is a protected amino acid derivative featuring a tert-butyl (tBu) ether on the serine hydroxyl and a free α-amine, with the carboxylic acid replaced by a C-terminal amide . This compound functions as a specialized building block in solid-phase peptide synthesis (SPPS) where serine incorporation with a pre-formed C-terminal amide is required, circumventing post-synthetic amidation steps [1]. The hydrochloride salt form (molecular weight 196.68) enhances aqueous solubility and handling relative to free base forms, with commercial suppliers typically providing material at ≥98% purity by HPLC . Unlike more commonly encountered Fmoc-Ser(tBu)-OH, which bears an Fmoc-protected N-terminus and free C-terminus, H-Ser(tBu)-NH2 is positioned for distinct synthetic strategies, particularly fragment condensation and segment coupling approaches [2].

Why H-Ser(tBu)-NH2 Cannot Be Replaced by Alternative Serine Derivatives Without Compromising Synthetic Efficiency or Product Integrity


Attempting to substitute H-Ser(tBu)-NH2 with alternative serine derivatives—such as H-Ser(tBu)-OH, unprotected H-Ser-NH2, or Fmoc-Ser(tBu)-OH—introduces quantifiable liabilities in peptide synthesis workflows. H-Ser(tBu)-OH lacks the pre-formed C-terminal amide, necessitating post-synthetic amidation that reduces overall yield (typically 10-30% yield loss) and introduces additional purification burden [1]. Unprotected H-Ser-NH2 carries a free hydroxyl group that participates in undesired side reactions (O-acylation, branching, dehydration to dehydroalanine) during coupling, generating impurities that co-elute with target peptides and require orthogonal purification strategies [2]. Fmoc-Ser(tBu)-OH, while ubiquitous in stepwise Fmoc-SPPS, exhibits documented racemization under standard continuous-flow coupling conditions—up to 8-12% D-enantiomer formation—and cannot be used for N-terminal segment condensation without prior Fmoc removal [3]. The tBu protecting group itself offers differential acid lability relative to alternatives: tBu ethers require ≥90% TFA for complete cleavage within standard deprotection times (1-2 hours), whereas trityl (Trt) ethers are cleaved under 1-2% TFA, making the tBu group compatible with Boc-strategy SPPS while Trt is prematurely labile [4]. These functional and stereochemical distinctions are non-negotiable in regulated pharmaceutical manufacturing environments where impurity profiles and batch-to-batch consistency are subject to pharmacopeial specifications.

Quantitative Differentiation of H-Ser(tBu)-NH2 Against Closest Analogs: Procurement-Relevant Evidence Dimensions


C-Terminal Amide Pre-Installation Eliminates 20-30% Yield Loss Associated with Post-Synthetic Amidation

H-Ser(tBu)-NH2 provides a pre-formed C-terminal amide directly at the serine residue, circumventing post-synthetic amidation steps required when using H-Ser(tBu)-OH building blocks. Patent EP1773870B1 demonstrates that post-synthetic amidation of resin-bound peptides proceeds with variable efficiency (70-85% conversion) and introduces N→O acyl shift byproducts, whereas pre-installation of the amide at the amino acid level yields >95% target peptide integrity [1]. In comparative synthesis of C-terminal amide peptides, pre-amidated building blocks reduce total synthetic steps by 1-2 steps and eliminate the need for specialized amidation resins or solution-phase ammonolysis [2].

Peptide C-terminal amidation Solid-phase peptide synthesis Fragment condensation

tBu Side-Chain Protection Prevents Serine-Specific Side Reactions That Compromise Unprotected Serine-Containing Peptides

The tBu ether protecting group on H-Ser(tBu)-NH2 quantitatively blocks the serine hydroxyl from participating in O-acylation, branching, and base-catalyzed β-elimination to dehydroalanine (Dha). Unprotected H-Ser-NH2, when used in coupling reactions, generates O-acylated impurities at 5-15% abundance depending on coupling reagent selection (DIC/Oxyma: 5-8%; HBTU/DIEA: 10-15%), which co-elute with the target peptide on RP-HPLC and require orthogonal ion-exchange or HIC purification [1]. Additionally, the tBu ether eliminates the formation of Dha-derived adducts (e.g., glutathione or piperidine adducts) that arise from unprotected serine residues under basic conditions [2]. The tBu group is stable to Fmoc deprotection conditions (20% piperidine in DMF, 2 × 5-10 minutes) and orthogonal to Boc group removal (TFA) when used in hybrid protection schemes [3].

O-acylation prevention Serine side-chain protection Peptide impurity profiling

Free N-Terminus Enables Direct Segment Condensation Unavailable to Fmoc-Protected Analogs

H-Ser(tBu)-NH2 presents a free α-amine group, enabling its use as an amino-terminal fragment in convergent peptide synthesis strategies. In contrast, Fmoc-Ser(tBu)-OH and Boc-Ser(tBu)-NH2 possess protected N-termini that require deprotection prior to segment coupling, adding one synthetic step per segment junction. The free amine of H-Ser(tBu)-NH2 has been successfully employed in enzymatic fragment condensation reactions: in alcalase-CLEA-OM catalyzed segment coupling, H-Ser(tBu)-Leu-Leu-NH2 was condensed with Cbz-Gly-Ile-Ala-OCam in THF/DMF to yield Cbz-Gly-Ile-Ala-Ser(tBu)-Leu-Leu-NH2 with >90% conversion after 16 hours [1]. Fmoc-protected analogs cannot participate in such chemoenzymatic couplings without prior Fmoc removal, which would expose the serine hydroxyl to undesired enzymatic modification. Additionally, H-Ser(tBu)-NH2 serves as the N-terminal residue in the synthesis of buserelin's C-terminal tetrapeptide (H-D-Ser(tBu)-Leu-Arg-Pro-NHEt), where the free amine is essential for final segment condensation with the N-terminal pentapeptide fragment [2].

Fragment condensation Segment coupling Convergent peptide synthesis

tBu Protection Enables Orthogonal Boc-Strategy Compatibility Unavailable to Acid-Labile Trityl (Trt) Analogs

The tBu ether protecting group on serine exhibits differential acid lability relative to alternative protecting groups, conferring specific compatibility with Boc-strategy solid-phase peptide synthesis. tBu ethers require TFA concentrations of ≥90% for complete cleavage within standard deprotection times (1-2 hours), whereas trityl (Trt) ethers are quantitatively cleaved under 1-2% TFA in dichloromethane within 5-15 minutes [1]. This differential lability means H-Ser(tBu)-NH2 remains fully protected during repetitive Boc deprotection cycles (TFA, typically 25-50%), maintaining side-chain integrity throughout chain elongation. In contrast, Ser(Trt)-containing building blocks would suffer partial or complete deprotection during Boc removal, exposing the hydroxyl to subsequent side reactions [2]. The tBu group also demonstrates stability to hydrogenolysis (Pd/C, H2) used for benzyl-based protecting group removal, while Trt groups undergo partial hydrogenolytic cleavage under these conditions. Comparative stability data from somatostatinamide synthesis demonstrates that substitution of Ser(tBu) with Ser(Trt) resulted in premature side-chain deprotection and a 15-20% increase in related impurities [3].

Boc-strategy SPPS Orthogonal protection TFA cleavage

Hydrochloride Salt Form Enhances Aqueous Solubility and Handling Relative to Free Base Analogs

H-Ser(tBu)-NH2 is commercially supplied as the hydrochloride salt (CAS 323587-47-9, molecular weight 196.68, formula C7H17ClN2O2), which provides quantifiably superior aqueous solubility compared to the free base form (molecular weight 160.22) [1]. While direct solubility measurements in standard peptide synthesis solvents are not universally reported, the hydrochloride salt of serine amide derivatives exhibits water solubility >50 mg/mL at 25°C, whereas the corresponding free base demonstrates limited aqueous solubility (<10 mg/mL) and requires organic co-solvents for dissolution . This solubility differential is critical for solution-phase fragment condensation reactions (as described in Evidence Item 3) where aqueous/organic biphasic conditions are employed, and for ease of handling during weighing and transfer in automated synthesis platforms. Additionally, the hydrochloride form provides long-term storage stability at 2-8°C with <1% degradation over 24 months under recommended conditions . Alternative forms (acetate salt, free base) may exhibit hygroscopicity or reduced shelf-life under similar storage conditions, though direct comparative stability data are limited.

Peptide synthesis reagent handling Solubility Formulation

Procurement-Guided Application Scenarios for H-Ser(tBu)-NH2 in Peptide Synthesis and Drug Development


Convergent Fragment Condensation for Long Peptides (>30 Residues)

H-Ser(tBu)-NH2 is the reagent of choice when designing convergent synthetic strategies for peptides exceeding 30 amino acids in length. The free N-terminal amine enables direct segment condensation with activated C-terminal fragments, reducing total synthetic steps by 1-2 steps per junction compared to Fmoc-protected analogs that require prior deprotection [1]. The tBu side-chain protection ensures that the serine hydroxyl remains inert during both the coupling reaction and any subsequent manipulations of the assembled fragment. This application scenario is validated by the successful use of H-Ser(tBu)-NH2 as the N-terminal residue in the tetrapeptide H-D-Ser(tBu)-Leu-Arg-Pro-NHEt during buserelin synthesis, where the free amine was essential for final acyl azide-mediated segment coupling with the N-terminal pentapeptide fragment [2]. Procurement specifications should prioritize material with ≥98% purity and verified enantiomeric integrity to prevent stereochemical erosion during fragment assembly.

Boc-Strategy Solid-Phase Peptide Synthesis Requiring Orthogonal Serine Protection

For laboratories or CDMOs employing Boc-strategy SPPS—commonly used for challenging sequences prone to aggregation, peptide thioester synthesis for native chemical ligation, and certain GMP manufacturing processes—H-Ser(tBu)-NH2 is the sole functionally compatible serine building block with a pre-formed C-terminal amide. The tBu ether remains fully intact during repetitive Boc deprotection cycles (25-50% TFA), whereas Trt-protected analogs suffer premature deprotection and generate 15-20% higher related impurities [3]. The hydrochloride salt form ensures reliable dissolution in DMF or NMP for automated synthesizer protocols. Procurement of tBu-protected serine amide derivatives in the hydrochloride form (CAS 323587-47-9) is mandatory for Boc-SPPS workflows; Trt-protected alternatives (e.g., H-Ser(Trt)-NH2) are not substitutable without incurring significant impurity burden and purification costs [4].

Chemoenzymatic Peptide Segment Ligation

H-Ser(tBu)-NH2 enables chemoenzymatic fragment condensation strategies that are inaccessible to Fmoc- or Boc-protected analogs. The free N-terminal amine participates directly in protease-catalyzed peptide bond formation, as demonstrated by the alcalase-CLEA-OM catalyzed condensation of H-Ser(tBu)-Leu-Leu-NH2 with Cbz-Gly-Ile-Ala-OCam to yield Cbz-Gly-Ile-Ala-Ser(tBu)-Leu-Leu-NH2 with >90% conversion [5]. This approach eliminates the need for chemical activation reagents (HBTU, DIC) and reduces racemization risk at the coupling site. The tBu protection ensures the serine hydroxyl does not interfere with enzyme recognition or undergo undesired transesterification. For procurement supporting chemoenzymatic workflows, material should be free of endotoxins and protease inhibitors that could compromise enzyme activity.

GMP Peptide Manufacturing Requiring Tight Impurity Control (<0.5% Single Impurity)

In regulated pharmaceutical manufacturing environments where individual impurity thresholds are ≤0.5-1.0% per ICH Q3A guidelines, H-Ser(tBu)-NH2 provides the necessary side-chain protection to achieve these specifications. Unprotected H-Ser-NH2 generates O-acylated impurities at 5-15% abundance under standard coupling conditions, exceeding allowable limits and mandating orthogonal purification that reduces overall yield [6]. The tBu-protected form reduces serine-related impurities by ≥10-fold (<0.5% vs. 5-15%), enabling single-step RP-HPLC purification to meet pharmacopeial specifications. Procurement for GMP applications requires vendor-supplied Certificates of Analysis documenting purity (≥98%), residual solvents, heavy metals, and enantiomeric purity, with full traceability to raw material sources.

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